(3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate
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Overview
Description
The compound (3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a heptane backbone, an acetate group, and a triethylsilyl ether, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate typically involves multiple steps, including the formation of the heptane backbone, the introduction of the acetate group, and the attachment of the triethylsilyl ether. Common synthetic routes may involve:
Formation of the Heptane Backbone: This can be achieved through a series of carbon-carbon bond-forming reactions, such as Grignard reactions or aldol condensations.
Introduction of the Acetate Group: This step often involves the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Triethylsilyl Ether: This is typically done using triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate or triethylsilyl ether groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
(3R,6R)-2-methyl-6-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)-2-((triethylsilyl)oxy)heptan-3-yl acetate: can be compared with other similar compounds, such as:
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their biological activities.
(-)-Carvone: A natural compound found in spearmint, known for its bioherbicidal properties.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C26H48O4Si |
---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
[(3R,6R)-6-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-2-triethylsilyloxyheptan-3-yl] acetate |
InChI |
InChI=1S/C26H48O4Si/c1-9-31(10-2,11-3)30-25(6,7)24(29-20(5)27)17-14-19(4)21-15-16-22-23(28)13-12-18-26(21,22)8/h19,21-22,24H,9-18H2,1-8H3/t19-,21-,22+,24-,26-/m1/s1 |
InChI Key |
FGQBIQWGHYVIIQ-UEIUXULISA-N |
Isomeric SMILES |
CC[Si](CC)(CC)OC(C)(C)[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C)OC(=O)C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)C(CCC(C)C1CCC2C1(CCCC2=O)C)OC(=O)C |
Origin of Product |
United States |
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